molecular formula C8H7BrF2N2O2 B12998988 5-Bromo-2-(difluoromethoxy)benzohydrazide

5-Bromo-2-(difluoromethoxy)benzohydrazide

Cat. No.: B12998988
M. Wt: 281.05 g/mol
InChI Key: OBHFGGRBRYLVNB-UHFFFAOYSA-N
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Description

5-Bromo-2-(difluoromethoxy)benzohydrazide is a chemical compound with the molecular formula C8H6BrF2N2O2 It is characterized by the presence of a bromine atom, two fluorine atoms, and a methoxy group attached to a benzohydrazide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(difluoromethoxy)benzohydrazide typically involves the reaction of 5-Bromo-2-(difluoromethoxy)benzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the benzohydrazide derivative. After completion, the product is isolated through filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(difluoromethoxy)benzohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The hydrazide group can participate in redox reactions.

    Condensation Reactions: The compound can form Schiff bases with aldehydes and ketones.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Condensation Reactions: Aldehydes or ketones in the presence of an acid or base catalyst.

Major Products Formed

    Substitution Reactions: Formation of substituted benzohydrazides.

    Oxidation Reactions: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction Reactions: Formation of reduced hydrazide derivatives.

    Condensation Reactions: Formation of Schiff bases or hydrazones.

Scientific Research Applications

5-Bromo-2-(difluoromethoxy)benzohydrazide has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(difluoromethoxy)benzohydrazide is not fully elucidated. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(difluoromethoxy)benzoic acid
  • 5-Bromo-2-(difluoromethoxy)benzaldehyde
  • 5-Bromo-2-(difluoromethoxy)benzonitrile

Uniqueness

5-Bromo-2-(difluoromethoxy)benzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to its analogs, the presence of the hydrazide group allows for additional chemical modifications and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C8H7BrF2N2O2

Molecular Weight

281.05 g/mol

IUPAC Name

5-bromo-2-(difluoromethoxy)benzohydrazide

InChI

InChI=1S/C8H7BrF2N2O2/c9-4-1-2-6(15-8(10)11)5(3-4)7(14)13-12/h1-3,8H,12H2,(H,13,14)

InChI Key

OBHFGGRBRYLVNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)NN)OC(F)F

Origin of Product

United States

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